molecular formula C13H9NO2 B6375510 3-Cyano-5-(3-hydroxyphenyl)phenol, 95% CAS No. 1261973-21-0

3-Cyano-5-(3-hydroxyphenyl)phenol, 95%

Cat. No. B6375510
CAS RN: 1261973-21-0
M. Wt: 211.22 g/mol
InChI Key: FHGUPCGDGGXBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-(3-hydroxyphenyl)phenol, 95% (3-CPH) is an organic compound used in various scientific and industrial applications. It is an aromatic compound, meaning it contains a benzene ring, and is composed of a phenol group and a cyano group. 3-CPH is used in the synthesis of various compounds, has applications in the pharmaceutical industry, and is used to study the mechanisms of action of certain drugs.

Scientific Research Applications

3-Cyano-5-(3-hydroxyphenyl)phenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as dyes and drugs. 3-Cyano-5-(3-hydroxyphenyl)phenol, 95% is also used in the study of the mechanisms of action of certain drugs, as it can be used to inhibit certain enzymes and thus alter the action of the drug. In addition, 3-Cyano-5-(3-hydroxyphenyl)phenol, 95% has been used in the study of the biochemical and physiological effects of certain drugs, as well as in the study of the pharmacokinetics of certain drugs.

Mechanism of Action

3-Cyano-5-(3-hydroxyphenyl)phenol, 95% acts as an inhibitor of certain enzymes, such as the cytochrome P450 enzyme family. This inhibition prevents the enzymes from breaking down certain drugs, thus allowing the drugs to remain active in the body for longer periods of time. In addition, 3-Cyano-5-(3-hydroxyphenyl)phenol, 95% can also act as an agonist of certain receptors, such as the serotonin receptor. This agonism can lead to the activation of certain pathways, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
3-Cyano-5-(3-hydroxyphenyl)phenol, 95% can have various biochemical and physiological effects, depending on the drug it is used in conjunction with. For example, when used in conjunction with certain antidepressants, 3-Cyano-5-(3-hydroxyphenyl)phenol, 95% can increase the levels of serotonin in the brain, leading to improved mood and other effects. In addition, 3-Cyano-5-(3-hydroxyphenyl)phenol, 95% can also act as an agonist of certain receptors, leading to the activation of certain pathways and resulting in various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

3-Cyano-5-(3-hydroxyphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive, easy to obtain, and has a relatively low toxicity. In addition, its inhibition of certain enzymes can be used to study the mechanisms of action of certain drugs, as well as their pharmacokinetics. However, 3-Cyano-5-(3-hydroxyphenyl)phenol, 95% also has certain limitations. It is not as potent as some other compounds, and its effects can vary depending on the drug it is used in conjunction with.

Future Directions

There are several potential future directions for the use of 3-Cyano-5-(3-hydroxyphenyl)phenol, 95% in scientific research. One potential direction is the use of 3-Cyano-5-(3-hydroxyphenyl)phenol, 95% in the synthesis of new drugs. 3-Cyano-5-(3-hydroxyphenyl)phenol, 95% can be used to synthesize various compounds, such as dyes and drugs, and its inhibition of certain enzymes can be used to study the mechanisms of action of certain drugs. In addition, 3-Cyano-5-(3-hydroxyphenyl)phenol, 95% can also be used to study the biochemical and physiological effects of certain drugs, as well as their pharmacokinetics. Finally, 3-Cyano-5-(3-hydroxyphenyl)phenol, 95% can also be used in the development of new drugs, as its inhibition of certain enzymes can be used to increase the effectiveness of certain drugs.

Synthesis Methods

3-Cyano-5-(3-hydroxyphenyl)phenol, 95% is synthesized via a two-step process. In the first step, a reaction between phenol and cyanuric chloride is performed. This reaction produces 3-cyano-5-chlorophenol (3-CCP). In the second step, 3-CCP is reacted with sodium hydroxide, which yields 3-Cyano-5-(3-hydroxyphenyl)phenol, 95%. The overall reaction is shown below:
Phenol + Cyanuric Chloride → 3-Cyano-5-Chlorophenol + HCl
3-Cyano-5-Chlorophenol + NaOH → 3-Cyano-5-(3-hydroxyphenyl)phenol + NaCl

properties

IUPAC Name

3-hydroxy-5-(3-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(15)6-10/h1-7,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGUPCGDGGXBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684625
Record name 3',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(3-hydroxyphenyl)phenol

CAS RN

1261973-21-0
Record name 3',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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